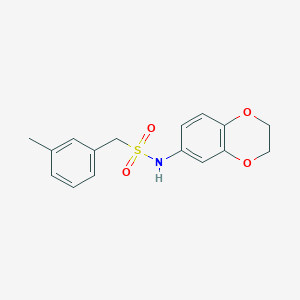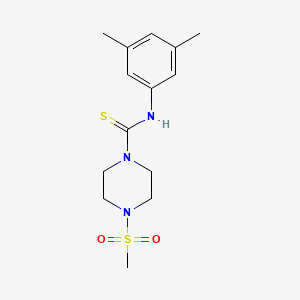![molecular formula C15H21NO3 B4848784 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4848784.png)
2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
描述
2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is not fully understood, but it is thought to act through multiple pathways. In neuroscience, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to activate the Nrf2/ARE pathway, which plays a role in cellular defense against oxidative stress. In cancer research, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. In neuroscience, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to protect against oxidative stress and reduce inflammation in the brain. In cancer research, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in some experiments.
未来方向
There are several future directions for 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide research, including:
1. Further studies to elucidate the mechanism of action of 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in different fields of research.
2. Development of new 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide derivatives with improved efficacy and safety profiles.
3. Investigation of the potential use of 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide as a therapeutic agent for various diseases.
4. Exploration of the use of 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in combination with other drugs for synergistic effects.
5. Examination of the potential use of 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in drug delivery systems.
Conclusion
In conclusion, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide in different fields of research.
科学研究应用
2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 2-(3-methylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-5-3-6-13(9-11)19-10-15(17)16-12(2)14-7-4-8-18-14/h3,5-6,9,12,14H,4,7-8,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLMQWHAVKLFQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4848701.png)

![3-[(3,4-dichlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4848721.png)

![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4848731.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B4848739.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4848753.png)
![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4848760.png)

![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B4848780.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4848785.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B4848795.png)
![N-[4-(acetylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4848796.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-thiophenesulfonamide](/img/structure/B4848801.png)